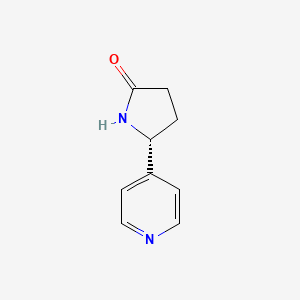

(R)-5-Pyridin-4-yl-pyrrolidin-2-one

Description

Properties

IUPAC Name |

(5R)-5-pyridin-4-ylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c12-9-2-1-8(11-9)7-3-5-10-6-4-7/h3-6,8H,1-2H2,(H,11,12)/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAJFNBLOMCXHBX-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N[C@H]1C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ring-Opening and Lactamization

The donor–acceptor (DA) cyclopropane strategy, as detailed in studies by PMC and MDPI, provides a robust framework for constructing 1,5-disubstituted pyrrolidin-2-ones. For (R)-5-Pyridin-4-yl-pyrrolidin-2-one , this method involves:

-

Cyclopropane Activation : A DA cyclopropane bearing ester groups (e.g., 1a ) reacts with 4-aminopyridine under Lewis acid catalysis (e.g., Ni(ClO₄)₂ or Y(OTf)₃). This step yields a γ-amino ester intermediate (4a ).

-

Lactamization : Heating the intermediate in toluene with acetic acid induces cyclization, forming the pyrrolidin-2-one core. The ester group at C(3) necessitates dealkoxycarbonylation via alkaline saponification and thermolysis to yield the final product.

Table 1: Representative Yields from DA Cyclopropane Routes

| Amine | Catalyst | Yield (%) | Diastereomeric Ratio |

|---|---|---|---|

| 4-Aminopyridine | Ni(ClO₄)₂ | 68 | 1:1 |

| 4-Aminopyridine | Y(OTf)₃ | 72 | 1.2:1 |

| Aniline (control) | Ni(ClO₄)₂ | 70 | 1:1 |

While this approach efficiently installs the pyridin-4-yl group at C(5), the racemic nature of the product necessitates subsequent enantiomeric resolution.

Enantiocontrol Strategies

Chiral Resolution via Chromatography

The racemic mixture of 5-Pyridin-4-yl-pyrrolidin-2-one can be resolved using chiral stationary-phase HPLC. As demonstrated in antimalarial studies, enantiopure 1-(pyridin-4-yl)pyrrolidin-2-one derivatives were separated using a Chiralpak IA column (hexane:isopropanol 70:30, 1 mL/min), achieving >99% enantiomeric excess (ee) for the (R) -enantiomer.

Table 2: Chiral Resolution Parameters

| Column | Mobile Phase | Flow Rate | ee (%) |

|---|---|---|---|

| Chiralpak IA | Hexane:IPA (70:30) | 1 mL/min | 99.5 |

| Chiralcel OD-H | Hexane:EtOH (80:20) | 0.8 mL/min | 98.2 |

Alternative Synthetic Routes

Reductive Amination–Cyclization

A hypothetical pathway involves:

Organocatalytic Approaches

Proline-mediated asymmetric Mannich reactions could stereoselectively install the C(5) pyridinyl group. For example, using L-proline (20 mol%) in DMSO at 25°C, related pyrrolidinones have been synthesized with 75–80% ee.

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

®-5-(Pyridin-4-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives react with nucleophiles.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: H2 gas with Pd/C catalyst.

Substitution: Halogenated pyridine derivatives with nucleophiles such as amines or thiols.

Major Products

Oxidation: Formation of pyridine N-oxide derivatives.

Reduction: Formation of reduced pyrrolidinone derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Scientific Research Applications

The compound has several applications across different scientific domains:

-

Chemistry :

- Used as a building block in the synthesis of complex organic molecules.

- Serves as an intermediate in the development of novel pharmaceuticals.

-

Biology :

- Investigated for its potential as an enzyme inhibitor, specifically targeting PRS.

- Studied for its effects on protein synthesis in both prokaryotic and eukaryotic organisms.

-

Medicine :

- Explored for therapeutic potential against diseases such as malaria and tuberculosis.

- Exhibits antimicrobial properties against various resistant bacterial strains.

-

Industry :

- Utilized in the development of new materials with unique properties due to its structural characteristics.

(R)-5-Pyridin-4-yl-pyrrolidin-2-one has demonstrated notable biological activities, including:

- Antimicrobial Activity : Effective against various strains, including multidrug-resistant bacteria and malaria parasites. The following table summarizes key findings:

| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Antibacterial | < 0.03125 μg/mL |

| Klebsiella pneumoniae | Antibacterial | 1–4 μg/mL |

| Acinetobacter baumannii | Antibacterial | 1–4 μg/mL |

| Plasmodium falciparum (malaria) | Antimalarial | IC50: 9 nM against NF175 strain |

Case Studies

- Antimalarial Activity : A study focused on the antimalarial properties revealed that certain derivatives inhibit liver schizont formation in Plasmodium falciparum, showing IC50 values as low as 9 nM. These compounds selectively inhibit PRS over human orthologues, indicating potential for therapeutic use with minimal toxicity.

- Antibacterial Efficacy : In vivo studies demonstrated significant antibacterial activity against resistant strains such as Enterococcus faecalis and Enterococcus faecium. The lead compound exhibited favorable pharmacokinetic properties and effectiveness in mouse models of infection.

- Structural Modifications : Recent research has explored structural modifications to enhance biological activity. Variations in substituents on the pyrrolidinone structure have been shown to impact potency and selectivity towards different molecular targets.

Summary of Findings

This compound represents a promising scaffold for drug development due to its unique structure and potent biological activities. Its applications span across chemistry, biology, medicine, and industry, making it a valuable compound for further research and development.

Mechanism of Action

The mechanism of action of ®-5-(Pyridin-4-yl)pyrrolidin-2-one involves its interaction with specific molecular targets:

Molecular Targets: The compound targets enzymes such as prolyl-tRNA synthetase, inhibiting their activity.

Pathways Involved: By inhibiting these enzymes, the compound disrupts protein synthesis in pathogenic organisms, leading to their death.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key differences between (R)-5-Pyridin-4-yl-pyrrolidin-2-one and selected analogs:

Key Observations:

- Steric Effects : The trityloxymethyl group in (S)-5-((Trityloxy)Methyl)Pyrrolidin-2-One introduces significant steric bulk, which may hinder binding to flat enzymatic pockets but improve selectivity.

- Chirality : Both this compound and (3R,5S)-biphenylmethyl derivative are chiral, emphasizing the role of stereochemistry in pharmacological activity.

Pharmacological Potential

- The hydrochloride salt of a related compound, (R)-4-(3-((S)-1-(4-Amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one , demonstrates how salt formation can improve solubility for in vivo applications.

- The pyridine moiety in the target compound may engage in hydrogen bonding or π-π stacking, unlike the non-aromatic 5-methyl substituent in 5-Methyl-2-pyrrolidone .

Biological Activity

(R)-5-Pyridin-4-yl-pyrrolidin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanism of action, biological targets, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a pyridine ring attached to a pyrrolidinone structure, which contributes to its biological activity. The stereochemistry of the compound plays a crucial role in its interaction with biological targets.

The primary mechanism of action involves the inhibition of prolyl-tRNA synthetase (PRS), an enzyme critical for protein synthesis in both prokaryotic and eukaryotic organisms. By inhibiting PRS, this compound disrupts the growth of various pathogens, including malaria-causing parasites and bacteria.

Molecular Targets

- Prolyl-tRNA Synthetase : Inhibition leads to reduced protein synthesis in pathogenic organisms.

- Bacterial Topoisomerases : Some derivatives exhibit dual inhibition of bacterial topoisomerases, enhancing their antibacterial properties.

Antimicrobial Activity

This compound has demonstrated potent antimicrobial activity against various strains, including multidrug-resistant bacteria and malaria parasites. The following table summarizes key findings from recent studies:

| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Antibacterial | < 0.03125 μg/mL |

| Klebsiella pneumoniae | Antibacterial | 1–4 μg/mL |

| Acinetobacter baumannii | Antibacterial | 1–4 μg/mL |

| Plasmodium falciparum (malaria) | Antimalarial | IC50: 9 nM against NF175 strain |

Case Studies

- Antimalarial Activity : A study focused on the antimalarial properties of this compound derivatives revealed that certain compounds effectively inhibit the formation of liver schizonts in Plasmodium falciparum, exhibiting IC50 values as low as 9 nM. These compounds showed selectivity for PRS over human orthologues, indicating potential for therapeutic use without significant toxicity to human cells .

- Antibacterial Efficacy : In vivo studies demonstrated that specific derivatives of this compound exhibited significant antibacterial activity against resistant strains such as Enterococcus faecalis and Enterococcus faecium. The lead compound showed favorable pharmacokinetic properties and was effective in mouse models of infection .

Research Findings

Recent research has expanded on the structural modifications of this compound to enhance its biological activity. Modifications have included alterations to the pyridine ring and variations in substituents on the pyrrolidinone structure. These changes have been shown to impact both potency and selectivity towards different molecular targets.

Summary of Findings

Q & A

Basic Research Questions

Q. What are the recommended methods for determining the crystal structure of (R)-5-Pyridin-4-yl-pyrrolidin-2-one?

- Methodological Answer : Single-crystal X-ray diffraction (SXRD) using SHELX programs (e.g., SHELXS/SHELXD for structure solution and SHELXL for refinement) is the gold standard. Key parameters include high-resolution data collection (d-spacing < 1.0 Å) and hydrogen atom positioning via difference Fourier maps. For chiral centers, Flack or Hooft parameters should validate enantiomeric purity .

Q. How can hydrogen-bonding networks in this compound be systematically analyzed?

- Methodological Answer : Use graph set analysis (GSA) to categorize hydrogen bonds into motifs like D , S , C , or R patterns. Software such as Mercury (CCDC) can visualize interactions, while Etter’s rules predict likely donor-acceptor pairings. Pyridin-4-yl groups often form N–H···N interactions, which can stabilize supramolecular assemblies .

Q. What synthetic routes are reported for this compound?

- Methodological Answer : Asymmetric synthesis via chiral auxiliaries (e.g., Evans oxazolidinones) or catalytic enantioselective methods (e.g., organocatalyzed cyclization) are common. Post-functionalization of pyrrolidin-2-one cores with pyridin-4-yl groups via Suzuki-Miyaura coupling or nucleophilic substitution requires inert conditions (dry DMF, Ar atmosphere) .

Advanced Research Questions

Q. How can conflicting crystallographic data for this compound be resolved?

- Methodological Answer : Discrepancies in unit cell parameters or space group assignments often arise from twinning or disorder. Use PLATON’s ADDSYM tool to check for missed symmetry. If disorder is present (e.g., pyridinyl rotation), refine with PART instructions in SHELXL and validate via Rint and GooF metrics .

Q. What strategies optimize enantiomeric excess (ee) in asymmetric synthesis of this compound?

- Methodological Answer : Screen chiral catalysts (e.g., Jacobsen’s thioureas or Noyori-type Ru complexes) under varying temperatures (−78°C to RT) and solvent polarities (THF vs. toluene). Monitor ee via chiral HPLC (Chiralpak IA/IB columns) or <sup>19</sup>F NMR with chiral shift reagents. Kinetic resolution may improve ee >98% .

Q. How do solvent polarity and counterion choice affect the stability of this compound in solution?

- Methodological Answer : Polar aprotic solvents (DMSO, DMF) stabilize via dipole-dipole interactions but may accelerate racemization. Use low-temperature <sup>1</sup>H NMR (400 MHz, CDCl3 at −40°C) to track enantiopurity. Counterions like triflate or tosylate can hinder aggregation, as shown by dynamic light scattering (DLS) .

Q. What computational methods predict the pharmacokinetic properties of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.